molecular formula C7H8N6O2 B11102915 Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]-

Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]-

Cat. No.: B11102915
M. Wt: 208.18 g/mol
InChI Key: JGXAJITWLDIZCC-UHFFFAOYSA-N
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Description

Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]- is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]- typically involves multiple steps. One common method includes the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0–5°C). This reaction yields a light yellow solid, which is then purified by flash column chromatography and recrystallized to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide in the presence of sulfuric acid.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as high stability or reactivity.

Mechanism of Action

The mechanism of action for Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)ethan-1-one

Uniqueness

Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]- is unique due to its combination of an oxadiazole ring and a triazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C7H8N6O2

Molecular Weight

208.18 g/mol

IUPAC Name

1-[3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]ethanone

InChI

InChI=1S/C7H8N6O2/c1-3-5(4(2)14)13(12-9-3)7-6(8)10-15-11-7/h1-2H3,(H2,8,10)

InChI Key

JGXAJITWLDIZCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)C

Origin of Product

United States

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